(3R)-3-Methyltetrahydrofuran-3-carboxylic acid
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Overview
Description
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid is an organic compound with a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyltetrahydrofuran-3-carboxylic acid typically involves the use of starting materials such as 2,5-dimethylfuran. A common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts for the aldol condensation and hydrogenation-cyclization steps to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R)-3-Methyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Lacks the methyl group present in (3R)-3-Methyltetrahydrofuran-3-carboxylic acid.
2,5-Dimethyltetrahydrofuran: Contains two methyl groups but lacks the carboxylic acid group.
Furan-3-carboxylic acid: Contains a furan ring instead of a tetrahydrofuran ring.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10O3 |
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Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3R)-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 |
InChI Key |
FLZNEKJUIYLHAR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@]1(CCOC1)C(=O)O |
Canonical SMILES |
CC1(CCOC1)C(=O)O |
Origin of Product |
United States |
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